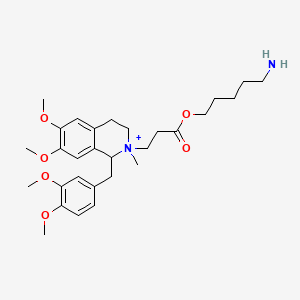
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium is a synthetic compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is used primarily in medical settings to induce muscle relaxation during surgical procedures and mechanical ventilation. The compound works by blocking the transmission of nerve impulses to the muscles, thereby causing temporary paralysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-oxopropylamine with 5-aminopentanol in the presence of a suitable catalyst to form the intermediate compound.
Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent such as hydrogen peroxide or potassium permanganate to introduce the oxo group.
Coupling Reaction: The oxidized intermediate is then coupled with atracurium to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: The synthesis is typically performed in batch reactors where the reactants are added in a specific sequence, and the reaction is allowed to proceed to completion.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, potency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Amine derivatives with reduced oxidation states.
Substitution Products: Compounds with substituted functional groups.
Applications De Recherche Scientifique
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies involving neuromuscular transmission and muscle physiology.
Medicine: Used in clinical research to develop new neuromuscular blocking agents and to study their pharmacokinetics and pharmacodynamics.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium involves the following steps:
Binding to Nicotinic Acetylcholine Receptors: The compound binds to nicotinic acetylcholine receptors at the neuromuscular junction, preventing the binding of acetylcholine.
Inhibition of Nerve Impulse Transmission: By blocking the receptors, the compound inhibits the transmission of nerve impulses to the muscles, leading to muscle relaxation and paralysis.
Reversal of Effects: The effects of the compound can be reversed by administering acetylcholinesterase inhibitors, which increase the levels of acetylcholine at the neuromuscular junction.
Comparaison Avec Des Composés Similaires
2-(3-(5-Aminopentyl)oxy)-3-oxopropyl) Atracurium can be compared with other neuromuscular blocking agents such as:
Atracurium: Similar in structure but lacks the 3-oxopropyl group.
Cisatracurium: An isomer of atracurium with a different pharmacokinetic profile.
Vecuronium: A non-depolarizing neuromuscular blocking agent with a different chemical structure.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties, such as a different onset of action and duration of effect compared to other neuromuscular blocking agents.
List of Similar Compounds
- Atracurium
- Cisatracurium
- Vecuronium
- Pancuronium
- Rocuronium
Propriétés
Formule moléculaire |
C29H43N2O6+ |
|---|---|
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
5-aminopentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H43N2O6/c1-31(15-12-29(32)37-16-8-6-7-13-30)14-11-22-19-27(35-4)28(36-5)20-23(22)24(31)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24H,6-8,11-17,30H2,1-5H3/q+1 |
Clé InChI |
YHMFSOFHBPQIEP-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















